molecular formula C9H8N2O3 B2458631 Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate CAS No. 2091985-63-4

Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate

Cat. No.: B2458631
CAS No.: 2091985-63-4
M. Wt: 192.174
InChI Key: BQCYZUPDMHRDPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate (MAFP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. This compound is a potent and irreversible inhibitor of various enzymes, including phospholipase A2, which plays a crucial role in the production of various inflammatory mediators.

Scientific Research Applications

Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate has been extensively used in scientific research to study the role of phospholipase A2 in various biological processes. This compound has been shown to inhibit the activity of various isoforms of phospholipase A2, which has led to its use in the study of inflammation, neurodegenerative diseases, and cancer. This compound has also been used to investigate the role of phospholipase A2 in platelet aggregation, insulin secretion, and ion channel regulation.

Mechanism of Action

Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate irreversibly binds to the active site of phospholipase A2, resulting in the inhibition of its enzymatic activity. This inhibition occurs due to the formation of a covalent bond between the carbonyl group of this compound and the active site serine residue of phospholipase A2.
Biochemical and Physiological Effects:
The inhibition of phospholipase A2 by this compound results in the reduction of various inflammatory mediators such as prostaglandins, leukotrienes, and platelet-activating factor. This reduction in inflammatory mediators has been shown to have therapeutic potential in the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate in lab experiments is its potency and specificity towards phospholipase A2. This compound has been shown to be a potent and irreversible inhibitor of various isoforms of phospholipase A2, which makes it an ideal tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using this compound is its irreversible binding to the active site of phospholipase A2, which makes it difficult to reverse its inhibitory effects.

Future Directions

There are several future directions for the use of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate in scientific research. One of the potential applications of this compound is in the study of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Phospholipase A2 has been shown to play a crucial role in the pathogenesis of these diseases, and the use of this compound could help in the development of novel therapeutics. Another potential application of this compound is in the study of ion channel regulation, where phospholipase A2 has been shown to play a role in the modulation of ion channels. The use of this compound could help in the development of novel drugs that target ion channels. Finally, the use of this compound in the study of cancer could lead to the development of novel cancer therapeutics that target phospholipase A2.
Conclusion:
This compound is a potent and irreversible inhibitor of various enzymes, including phospholipase A2, which has gained significant attention in the field of scientific research due to its potential applications in various biological studies. The synthesis method of this compound involves the condensation of 2-aminofuro[3,2-b]pyridine-3-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. This compound has been extensively used in scientific research to study the role of phospholipase A2 in various biological processes. The inhibition of phospholipase A2 by this compound has therapeutic potential in the treatment of various inflammatory diseases and cancer. The use of this compound in future research could lead to the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate involves the condensation of 2-aminofuro[3,2-b]pyridine-3-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a white crystalline solid with a melting point of 115-117°C.

Properties

IUPAC Name

methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)6-7-5(14-8(6)10)3-2-4-11-7/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCYZUPDMHRDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C1N=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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